N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Overview
Description
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is a highly photostable compound known for its unique photophysical properties. It is widely used in various scientific applications, including energy and electron transfer reactions, site-selective spectroscopy experiments, and as a laser dye . The compound exhibits high fluorescence quantum yields and photostability, making it an important probe molecule in scientific research .
Mechanism of Action
Target of Action
The primary target of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is the electronic distribution within its molecular structure . The compound’s activity is determined by its molecular structure, and the dipole moments of its ground and excited states may afford an insight into its reactivity .
Mode of Action
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide interacts with its targets by changing its electronic distribution, which may result in a higher dipole moment in the excited state . This change in electronic distribution is due to a phenomenon known as solvatochromism .
Biochemical Pathways
The affected biochemical pathway of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide involves energy and electron transfer reactions . The compound is potentially useful in these reactions, as well as in site-selective spectroscopy experiments with biological systems .
Pharmacokinetics
The compound’s interaction with various solvents at room temperature has been studied . These interactions can provide insights into the compound’s bioavailability.
Result of Action
The molecular and cellular effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide’s action are observed in its photophysical characteristics. These include fluorescence quenching, excitation energy transfer, high fluorescence quantum yields, and high photostability . The compound also exhibits amplified spontaneous emission and has electrochemical properties .
Action Environment
Environmental factors, such as solvent polarity, can influence the action, efficacy, and stability of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide . Changing solvent polarity is usually accompanied by a change in dielectric constant and a change in polarizability of the environment . These changes can influence the ground and excited state energy differently, and a systematic analysis of solvent effect is helpful in understanding the nature of the excited state .
Biochemical Analysis
Biochemical Properties
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide plays a significant role in biochemical reactions, particularly in energy and electron transfer processes. It interacts with various biomolecules, including proteins and enzymes, through its strong fluorescence properties. The compound’s ability to undergo molecular aggregation and its high fluorescence quantum yield make it a valuable tool in site-selective spectroscopy experiments with biological systems .
Cellular Effects
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide influences cellular processes by acting as a photostable probe molecule. It affects cell signaling pathways and gene expression by facilitating energy transfer reactions. The compound’s high photostability and fluorescence quenching properties enable it to be used in studies involving cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide exerts its effects through binding interactions with biomolecules. It undergoes electron transfer reactions, forming radical anions and dianions. The compound’s photochemical reactivity and ability to form excimer-like emissions further contribute to its role in biochemical studies .
Temporal Effects in Laboratory Settings
In laboratory settings, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide demonstrates high stability and photostability over time. Its fluorescence properties remain consistent, making it a reliable probe for long-term studies. The compound’s stability in various solvents and its resistance to photodegradation are crucial for its use in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide vary with different dosages in animal models. At low concentrations, the compound exhibits minimal toxicity and adverse effects. At higher doses, it may cause cellular stress and toxicity. Understanding the dosage thresholds is essential for its safe application in biochemical studies .
Transport and Distribution
Within cells and tissues, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments are influenced by its molecular structure and binding properties. These factors are critical for its function as a photostable probe .
Subcellular Localization
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide localizes to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its effectiveness in biochemical studies. Understanding its subcellular localization is essential for optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,5-di-tert-butylaniline under reflux conditions in a suitable solvent such as toluene or xylene . The reaction is usually carried out in the presence of a catalyst, such as zinc acetate, to facilitate the formation of the imide bonds. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Formation of perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Formation of reduced perylene derivatives.
Substitution: Formation of halogenated or alkylated perylene derivatives.
Scientific Research Applications
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine:
Perylene diimides: A class of compounds with similar photophysical properties, used in organic electronics and photovoltaics.
Uniqueness
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide stands out due to its high photostability and fluorescence quantum yield. Its unique structure allows for efficient energy and electron transfer, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPCKKQAHLMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232148 | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-80-2 | |
Record name | Fluorescent perylene dye | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83054-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT PERYLENE DYE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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